An In-depth Technical Guide to the Synthesis of Diphenylacetic Acid from Benzilic Acid
An In-depth Technical Guide to the Synthesis of Diphenylacetic Acid from Benzilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of diphenylacetic acid from benzilic acid. Diphenylacetic acid and its derivatives are important intermediates in the pharmaceutical industry, finding application in the synthesis of various therapeutic agents. This document details the prevalent synthetic methodologies, including reaction mechanisms, comprehensive experimental protocols, and quantitative data to support research and development efforts.
Introduction
The conversion of benzilic acid to diphenylacetic acid is a reduction reaction that removes the tertiary hydroxyl group from the α-carbon of the carboxylic acid. This transformation is a key step in the synthesis of various compounds of medicinal interest. The most commonly cited and robust method for this conversion involves the use of a reducing agent system composed of iodine and red phosphorus or hydriodic acid with red phosphorus. An alternative, more recent method presents an ecologically and economically improved two-step process involving the formation of a dimeric ester followed by catalytic hydrogenation. This guide will focus on the classic reduction method due to the wealth of available procedural data, while also presenting the alternative for consideration.
Reaction Mechanism and Workflow
The primary reaction involves the reduction of the hydroxyl group of benzilic acid. The combination of red phosphorus and iodine in situ generates hydriodic acid (HI), which is the active reducing agent. The reaction proceeds via the protonation of the hydroxyl group, followed by nucleophilic substitution by iodide to form an iodo-intermediate, which is then reduced. Red phosphorus serves to regenerate HI from the iodine formed during the reaction.
Reaction Scheme
Where Ph represents a phenyl group.
Experimental Workflow
The general experimental workflow for the synthesis of diphenylacetic acid from benzilic acid via reduction with red phosphorus and iodine is outlined below.
Caption: Experimental workflow for the synthesis of diphenylacetic acid.
Quantitative Data Summary
The following tables summarize the quantitative data from two representative procedures for the synthesis of diphenylacetic acid from benzilic acid.
Table 1: Reagents and Reaction Conditions
| Parameter | Procedure 1 (Organic Syntheses)[1] | Procedure 2 (PrepChem)[2] |
| Benzilic Acid | 100 g (0.44 mol) | 20 g |
| Red Phosphorus | 15 g | 10 g |
| Iodine | 5 g | - |
| Hydriodic Acid (57%) | - | 10 g |
| Glacial Acetic Acid | 250 mL | 120 g |
| Water | 5 mL | - |
| Reaction Time | ≥ 2.5 hours | 2 hours |
| Reaction Temp. | Reflux | Reflux |
Table 2: Product Yield and Properties
| Parameter | Procedure 1 (Organic Syntheses)[1] | Procedure 2 (PrepChem)[2] |
| Yield (Crude) | 88-90 g (94-97%) | 80% |
| Melting Point (Crude) | 141-144 °C | - |
| Melting Point (Recrystallized) | 144-145 °C | 146 °C |
| Appearance | Fine white or slightly yellow powder | Colorless crystals |
Detailed Experimental Protocols
The following are detailed experimental protocols for the synthesis of diphenylacetic acid from benzilic acid.
Protocol 1: Based on Organic Syntheses[1]
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Reagent Preparation : In a 1-liter round-bottomed flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine. Allow the mixture to stand for 15-20 minutes to allow for the reaction between phosphorus and iodine.
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Addition of Reactants : To the flask, add 5 mL of water and 100 g (0.44 mole) of benzilic acid.
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Reflux : Attach a reflux condenser and heat the mixture to a continuous boil for at least 2.5 hours.
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Filtration of Phosphorus : While still hot, filter the reaction mixture with suction to remove the excess red phosphorus. An asbestos (B1170538) filter may be advantageous if difficulties arise with filter paper.
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Precipitation : Prepare a solution of 20-25 g of sodium bisulfite in 1 liter of cold water and filter it. Slowly pour the hot filtrate from the previous step into this well-stirred sodium bisulfite solution. This will remove excess iodine and precipitate the diphenylacetic acid.
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Isolation and Washing : Filter the precipitated product with suction and wash the solid with cold water.
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Drying : Thoroughly dry the product on filter paper. The expected yield is 88-90 g.
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Optional Recrystallization : For a purer, crystalline product, dissolve the crude acid in approximately 500 mL of hot 50% ethanol and allow it to cool and crystallize.
Protocol 2: Based on PrepChem
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Reaction Setup : In a round-bottomed flask suitable for reflux and situated in a fume hood, combine 20 g of benzilic acid, 10 g of 57% hydriodic acid, 10 g of red phosphorus, and 120 g of glacial acetic acid.
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Reflux : Heat the mixture under reflux for 2 hours.
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Work-up : Filter the hot solution and then pour it into an excess of water to precipitate the product.
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Isolation : Collect the precipitate by filtration at the pump and wash it with water.
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Recrystallization : Recrystallize the crude product from alcohol to obtain colorless crystals.
Alternative "Green" Synthesis Route
An alternative, more ecologically and economically favorable two-step synthesis has been reported with an overall yield exceeding 90%. This method avoids the use of hazardous reagents like red phosphorus and iodine.
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Step 1: Dimerization of Benzilic Acid : Benzilic acid is dimerized in the presence of p-toluenesulfonic acid with azeotropic removal of water to yield a cyclic diester.
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Step 2: Catalytic Hydrogenation : The resulting dimeric ester is then subjected to catalytic hydrogenation (e.g., using 10% Palladium on charcoal) to yield diphenylacetic acid.
This route is presented as a viable alternative for industrial-scale production where the avoidance of corrosive and hazardous materials is a priority.
Safety Considerations
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This synthesis should be performed in a well-ventilated fume hood.
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Glacial acetic acid is corrosive and has a strong odor.
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Hydriodic acid is a strong, corrosive acid.
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Iodine is harmful and can cause stains.
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Red phosphorus is flammable.
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Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
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A test for complete reduction can be performed by adding a small amount of the product to cold concentrated sulfuric acid; any remaining benzilic acid will produce a red color.
Conclusion
The reduction of benzilic acid to diphenylacetic acid is a well-established and high-yielding reaction. The classic method using red phosphorus and iodine (or hydriodic acid) provides excellent yields and is well-documented. For applications where environmental and economic factors are critical, the alternative two-step dimerization-hydrogenation route offers a promising "greener" alternative. The choice of method will depend on the scale of the synthesis, available resources, and safety and environmental considerations. This guide provides the necessary technical details for researchers and professionals to successfully implement this synthesis in a laboratory or developmental setting.
